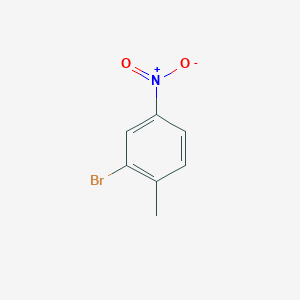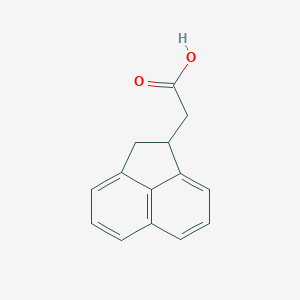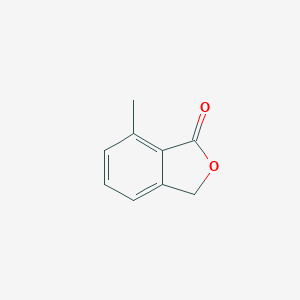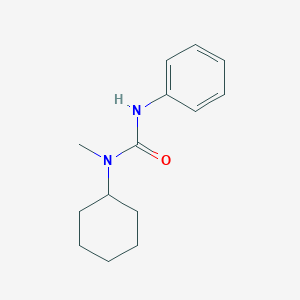![molecular formula C15H11ClN2S B188881 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione CAS No. 4547-02-8](/img/structure/B188881.png)
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione
Vue d'ensemble
Description
Le Thionordiazepam est un composé chimique de formule moléculaire C15H11ClN2S . Il appartient à la classe des benzodiazépines, connues pour leurs propriétés sédatives, anxiolytiques et relaxantes musculaires. Le Thionordiazepam se caractérise par la présence d'un groupe thione dans sa structure, ce qui le différencie des autres benzodiazépines .
Applications De Recherche Scientifique
Thionordiazepam is primarily used as an analytical reference standard in scientific research. Its applications include :
Chemistry: Used in the study of benzodiazepine derivatives and their chemical properties.
Biology: Employed in research related to the biological activity of benzodiazepines.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in forensic chemistry and toxicology for the identification and analysis of benzodiazepine compounds.
Mécanisme D'action
Target of Action
Thionordiazepam primarily targets the GABA A receptor , a type of neurotransmitter receptor in the central nervous system . The GABA A receptor plays a crucial role in inhibitory neurotransmission, helping to maintain a balance between neuronal excitation and inhibition .
Mode of Action
Thionordiazepam interacts with the GABA A receptor, leading to changes in the receptor’s conformation . Docking studies have indicated many important interactions of the compound with the receptor . These interactions can enhance the receptor’s affinity for the GABA neurotransmitter, leading to increased inhibitory neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by Thionordiazepam is the GABAergic pathway . By enhancing the activity of the GABA A receptor, Thionordiazepam increases the inhibitory effects of GABA in the central nervous system . This can lead to downstream effects such as reduced neuronal excitability and potential therapeutic effects for conditions related to overexcitation of the nervous system .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed following oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Thionordiazepam’s action primarily involve enhanced inhibitory neurotransmission in the central nervous system . This can lead to effects such as sedation, muscle relaxation, and potential anticonvulsant activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thionordiazepam. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual responds to Thionordiazepam .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Thionordiazepam peut être synthétisé par une série de réactions chimiques à partir de la 2-amino-5-chlorobenzophénone. La synthèse implique des réactions d'acylation, de cyclisation et de sulfuration. Le processus comprend généralement les étapes suivantes :
Réaction d'acylation : La 2-amino-5-chlorobenzophénone est acylée pour former un intermédiaire.
Réaction de cyclisation : L'intermédiaire subit une cyclisation pour former une benzodiazépine cétone.
Réaction de sulfuration : La benzodiazépine cétone est ensuite soumise à une sulfuration pour produire le Thionordiazepam.
Méthodes de production industrielle
La production industrielle du Thionordiazepam suit des voies de synthèse similaires mais est optimisée pour des rendements et une pureté plus élevés. Le processus implique moins d'étapes de synthèse, des conditions réactionnelles douces et un contrôle facile de la méthode de raffinage. Cette approche permet de contrôler les coûts de production et de réduire la pollution environnementale, ce qui la rend adaptée à la production à l'échelle industrielle .
Analyse Des Réactions Chimiques
Types de réactions
Le Thionordiazepam subit diverses réactions chimiques, notamment :
Oxydation : Le Thionordiazepam peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Le Thionordiazepam peut subir des réactions de substitution, en particulier au niveau de l'atome de chlore.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones et divers dérivés substitués, en fonction des conditions réactionnelles et des réactifs utilisés .
Applications de la recherche scientifique
Le Thionordiazepam est principalement utilisé comme étalon de référence analytique dans la recherche scientifique. Ses applications comprennent :
Chimie : Utilisé dans l'étude des dérivés de benzodiazépine et de leurs propriétés chimiques.
Biologie : Employé dans la recherche liée à l'activité biologique des benzodiazépines.
Médecine : Investigé pour ses effets thérapeutiques potentiels et ses propriétés pharmacologiques.
Industrie : Utilisé en chimie légale et en toxicologie pour l'identification et l'analyse des composés de benzodiazépine.
Mécanisme d'action
Le Thionordiazepam exerce ses effets en augmentant l'activité de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur du système nerveux central. Il se lie au récepteur GABA-A, augmentant l'affinité du récepteur pour le GABA. Cela entraîne une augmentation de l'afflux d'ions chlorure dans le neurone, ce qui conduit à une hyperpolarisation et à une réduction de l'excitabilité neuronale. Les cibles moléculaires et les voies impliquées comprennent le récepteur GABA-A et les canaux ioniques associés .
Comparaison Avec Des Composés Similaires
Le Thionordiazepam est unique en raison de la présence d'un groupe thione dans sa structure. Des composés similaires comprennent d'autres benzodiazépines telles que :
Diazepam : Connu pour ses propriétés anxiolytiques et anticonvulsivantes.
Clonazepam : Utilisé principalement pour ses effets anticonvulsivants.
Alprazolam : Souvent prescrit pour l'anxiété et les troubles paniques.
La structure et les propriétés chimiques distinctes du Thionordiazepam en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
IUPAC Name |
7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULILTJWAJZIROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342681 | |
| Record name | Thionordiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-02-8 | |
| Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thionordiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thionordiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONORDIAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U953L6ZT3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


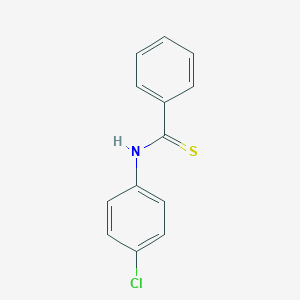
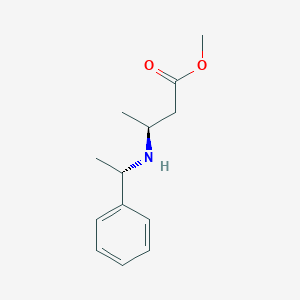
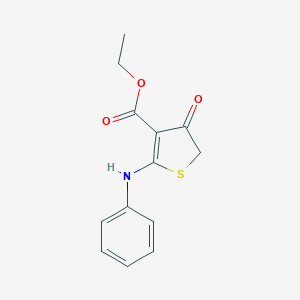
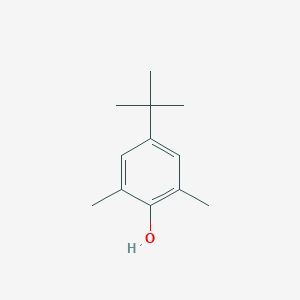

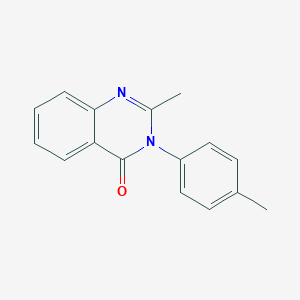

![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
